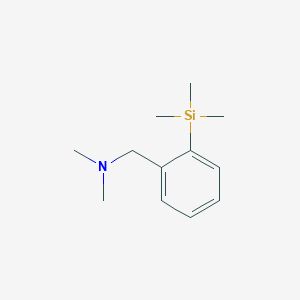

N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine

Description

N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine is a tertiary amine featuring a dimethylamino group attached to a benzyl backbone substituted with a trimethylsilyl (TMS) moiety at the ortho position of the phenyl ring. The TMS group imparts steric bulk and lipophilicity, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

41839-69-4 |

|---|---|

Molecular Formula |

C12H21NSi |

Molecular Weight |

207.39 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-trimethylsilylphenyl)methanamine |

InChI |

InChI=1S/C12H21NSi/c1-13(2)10-11-8-6-7-9-12(11)14(3,4)5/h6-9H,10H2,1-5H3 |

InChI Key |

PBFPOFPWZMEKBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from Benzylamine Derivatives:

Industrial Production Methods:

- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

- Oxidation products include N-oxides.

- Reduction products vary based on the target site but can include reduced phenyl derivatives.

- Substitution products depend on the nucleophile used and can range from halogenated to alkoxylated derivatives.

Scientific Research Applications

Chemistry:

- The compound is used as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into various molecules.

- It serves as a precursor for the synthesis of more complex organosilicon compounds.

Biology and Medicine:

- Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules and potential therapeutic applications.

Industry:

- In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism:

- The compound exerts its effects primarily through its functional groups. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Heterocyclic Substituents

- N,N-Dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine (2a) : Replacing the TMS group with a pyridinyl moiety () enhances coordination capability to transition metals, making it suitable for catalytic applications (e.g., pincer palladacycles in cross-coupling reactions). The pyridine’s nitrogen enables stronger metal-ligand interactions compared to the inert TMS group .

- This structural feature is common in bioactive molecules targeting neurological receptors .

Boron-Containing Analogs

- N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (): The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a utility absent in the TMS-substituted compound. However, boronic esters are prone to hydrolysis, whereas the TMS group offers greater stability under aqueous conditions .

Phosphine Ligand Derivatives

- N,N-Dimethyl-(2-(diphenylphosphino)phenyl)methanamine (DMDPM) (): The diphenylphosphino group enhances electron-donating capacity, making it effective in iron-mediated atom transfer radical polymerization (ATRP). The TMS variant lacks such catalytic versatility due to its non-coordinating nature .

Pharmacologically Active Derivatives

- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) (): This compound exhibits potent COX-2 inhibitory activity (IC50 = 1.2 μM). The imidazothiazole and sulfonyl groups contribute to target binding, contrasting with the TMS group’s role in modifying pharmacokinetics (e.g., increased membrane permeability) .

- N,N-Dimethyltryptamine analogs (): Substitution with indole rings (e.g., 1-methylindol-3-yl) enhances serotonin receptor affinity, highlighting how aromatic systems differ from TMS in bioactivity .

Lipophilicity and Solubility

- The TMS group increases lipophilicity (logP ~3.5 estimated) compared to polar substituents like pyridine (logP ~1.8) or sulfonamide (logP ~2.2). This property makes the TMS variant more suitable for lipid-rich environments but less water-soluble .

- Boronic ester analogs () exhibit intermediate solubility in organic solvents but require anhydrous conditions to prevent decomposition .

Data Tables

Table 1. Key Properties of Selected Analogs

Biological Activity

N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine, commonly referred to as TMS-phenylmethanamine, is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylsilyl group attached to a phenyl ring, which enhances its lipophilicity and stability. The general structure can be represented as follows:

1. Anticancer Properties

Recent studies have indicated that TMS-phenylmethanamine exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism appears to involve the inhibition of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation.

Case Study:

A study demonstrated that TMS-phenylmethanamine treatment resulted in a notable decrease in cell viability in HCT-116 cells, with an IC50 value of approximately 0.12 mg/mL, indicating potent antiproliferative effects .

2. Antimicrobial Activity

TMS-phenylmethanamine has also shown promising antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its efficacy as an antimicrobial agent.

Table 1: Antimicrobial Activity of TMS-phenylmethanamine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Neuroprotective Effects

Emerging research suggests that TMS-phenylmethanamine may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation.

The biological activities of TMS-phenylmethanamine can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity: Reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Inhibition of Heat Shock Proteins: Disruption of protein folding mechanisms essential for cancer cell survival.

Research Findings

A comprehensive review of the literature reveals that TMS-phenylmethanamine's biological activity is supported by various experimental studies:

- In Vitro Studies: Demonstrated significant cytotoxicity against multiple cancer cell lines with varying IC50 values.

- In Vivo Studies: Animal models have shown reduced tumor growth upon treatment with TMS-phenylmethanamine, further validating its anticancer potential.

- Mechanistic Studies: Molecular docking analyses suggest strong binding affinities to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.